![molecular formula C19H22FN7O3S B2940219 N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methylmorpholine-4-sulfonamide CAS No. 2380059-96-9](/img/structure/B2940219.png)
N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methylmorpholine-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methylmorpholine-4-sulfonamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds This compound is characterized by its unique structure, which includes a triazolopyridazine core, a fluorophenyl group, and a morpholine sulfonamide moiety
Vorbereitungsmethoden
The synthesis of N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methylmorpholine-4-sulfonamide involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system. Common reagents used in this step include hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is typically introduced via a nucleophilic aromatic substitution reaction. This step requires the use of fluorobenzene derivatives and suitable nucleophiles.
Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving appropriate amine precursors. This step often requires the use of strong bases and high temperatures.
Attachment of the Morpholine Sulfonamide Moiety: The final step involves the sulfonation of morpholine followed by its attachment to the azetidine ring. This step requires the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid.
Industrial production methods for this compound would involve scaling up these reactions while ensuring optimal yields and purity. This typically requires the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methylmorpholine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the azetidine ring and the morpholine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the triazolopyridazine core and the fluorophenyl group. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the fluorophenyl group. Common reagents include halogenating agents and nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring may yield corresponding ketones or carboxylic acids, while reduction of the triazolopyridazine core may yield partially or fully reduced derivatives.
Wissenschaftliche Forschungsanwendungen
N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methylmorpholine-4-sulfonamide has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as a therapeutic agent, particularly as an inhibitor of specific enzymes and receptors. It has been studied for its potential use in treating various diseases, including cancer and neurological disorders.
Biological Research: The compound is used as a tool in biological research to study the effects of specific molecular interactions and pathways. It has been used in cell culture and animal models to investigate its biological activity and mechanism of action.
Chemical Biology: The compound is used in chemical biology to study the interactions between small molecules and biological macromolecules. It has been used in assays to identify potential drug targets and to elucidate the mechanisms of action of other compounds.
Industrial Applications: The compound has potential applications in the development of new materials and chemical processes. It has been studied for its potential use as a catalyst in various chemical reactions and as a building block for the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methylmorpholine-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to changes in cellular signaling and metabolic pathways. For example, it has been shown to inhibit the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events. Additionally, the compound can interact with specific receptors, modulating their activity and leading to changes in cellular responses.
Vergleich Mit ähnlichen Verbindungen
N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methylmorpholine-4-sulfonamide can be compared with other similar compounds, such as:
N-{1-[3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methylmorpholine-4-sulfonamide: This compound has a similar structure but with a chlorophenyl group instead of a fluorophenyl group. The presence of the chlorine atom can lead to differences in reactivity and biological activity.
N-{1-[3-(3-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methylmorpholine-4-sulfonamide: This compound has a bromophenyl group instead of a fluorophenyl group. The presence of the bromine atom can lead to differences in reactivity and biological activity.
N-{1-[3-(3-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methylmorpholine-4-sulfonamide: This compound has a methylphenyl group instead of a fluorophenyl group. The presence of the methyl group can lead to differences in reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with specific molecular targets. This makes it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-[1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN7O3S/c1-24(31(28,29)26-7-9-30-10-8-26)16-12-25(13-16)18-6-5-17-21-22-19(27(17)23-18)14-3-2-4-15(20)11-14/h2-6,11,16H,7-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSOWZIMYZNEPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2)S(=O)(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[(Tert-butoxy)carbonyl]amino}-3-cycloheptylpropanoic acid](/img/structure/B2940140.png)
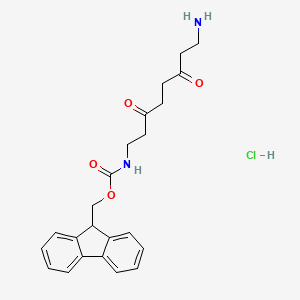

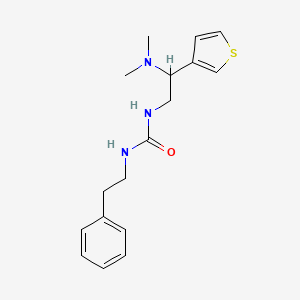
![Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2940144.png)
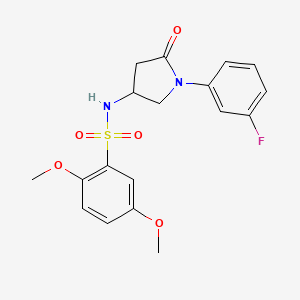
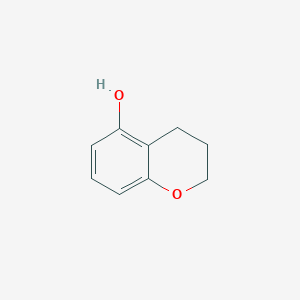
![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole](/img/structure/B2940149.png)
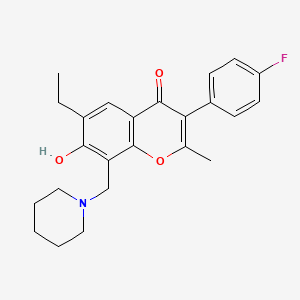
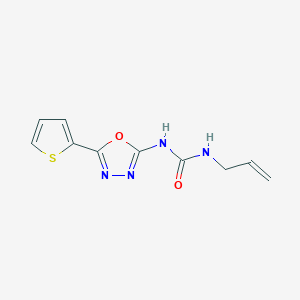
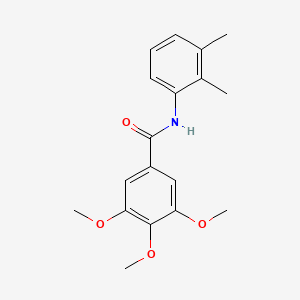
![2-[1-(Cyclohexanesulfonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2940155.png)
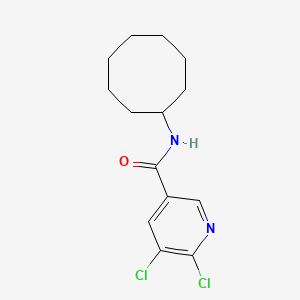
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2940158.png)
